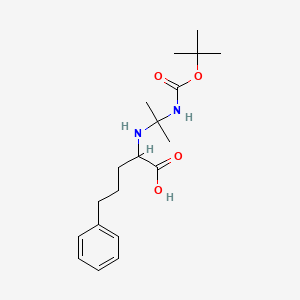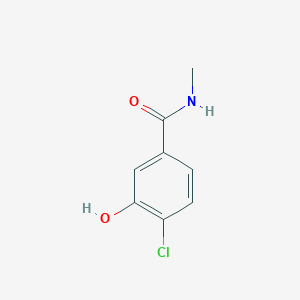
N'-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide is an organic compound characterized by the presence of a thiophene ring substituted with a carboximidamide group and a 2-cyanophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and 2-cyanobenzylamine.
Formation of Intermediate: Thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amidation Reaction: The acid chloride is then reacted with 2-cyanobenzylamine in the presence of a base such as triethylamine (TEA) to form the intermediate amide.
Dimethylation: The final step involves the dimethylation of the amide using dimethyl sulfate ((CH₃O)₂SO₂) or methyl iodide (CH₃I) to yield N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced at the cyano group to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents like bromine (Br₂) or chlorinating agents.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogenating agents like Br₂, chlorinating agents like sulfuryl chloride (SO₂Cl₂).
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Halogenated thiophene derivatives.
科学研究应用
Chemistry
In chemistry, N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry
Industrially, N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide can be used in the production of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in organic electronics and photovoltaics.
作用机制
The mechanism by which N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of protein kinases, thereby modulating signal transduction pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
N-(2-cyanophenyl)acetamide: Similar structure but lacks the thiophene ring and dimethyl groups.
3,4-Dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide: Contains an isothiazole ring instead of thiophene and additional chlorine substituents.
Uniqueness
N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide is unique due to the combination of the thiophene ring and the dimethylated carboximidamide group. This structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions and stability.
属性
分子式 |
C14H13N3S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC 名称 |
N'-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide |
InChI |
InChI=1S/C14H13N3S/c1-17(2)14(13-8-5-9-18-13)16-12-7-4-3-6-11(12)10-15/h3-9H,1-2H3 |
InChI 键 |
ZTCCZMGJZRYAEE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=NC1=CC=CC=C1C#N)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B13072002.png)
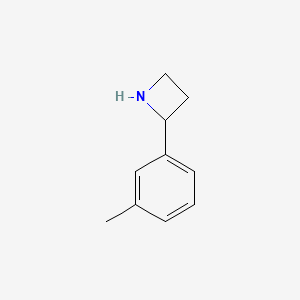
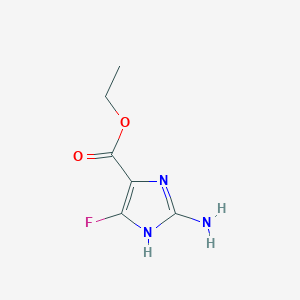
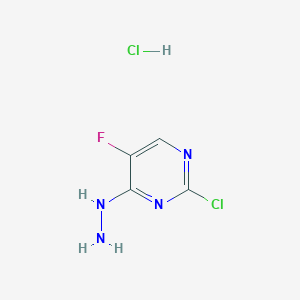
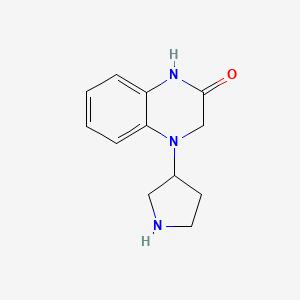

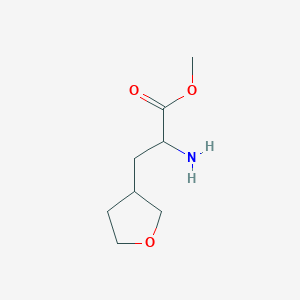
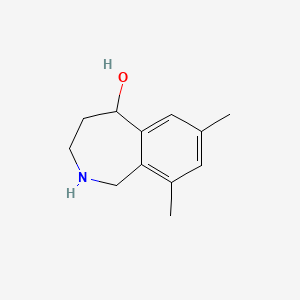
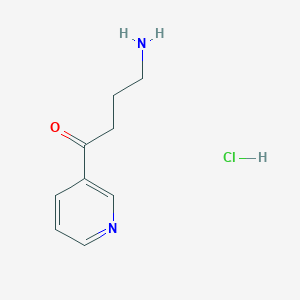


![1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072073.png)
